3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
CAS No.: 20926-33-4
Cat. No.: VC8345595
Molecular Formula: C8H8N2O2S2
Molecular Weight: 228.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20926-33-4 |
|---|---|
| Molecular Formula | C8H8N2O2S2 |
| Molecular Weight | 228.3 g/mol |
| IUPAC Name | 3-methylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
| Standard InChI | InChI=1S/C8H8N2O2S2/c1-13-8-9-6-4-2-3-5-7(6)14(11,12)10-8/h2-5H,1H3,(H,9,10) |
| Standard InChI Key | RFDABPDQNQBOJV-UHFFFAOYSA-N |
| SMILES | CSC1=NS(=O)(=O)C2=CC=CC=C2N1 |
| Canonical SMILES | CSC1=NS(=O)(=O)C2=CC=CC=C2N1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₈H₇N₂O₂S₂, with a molecular weight of 243.28 g/mol. Its IUPAC name, 3-(methylsulfanyl)-1λ⁶,2,4-benzothiadiazine 1,1-dioxide, reflects the positions of its functional groups (Figure 1). Key structural features include:
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A benzothiadiazine ring system fused to a benzene moiety.
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A methylthio group (-SMe) at position 3.
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Two sulfonyl (-SO₂) groups at positions 1 and 1', conferring polarity and electrophilic character.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₂O₂S₂ |
| Molecular Weight | 243.28 g/mol |
| IUPAC Name | 3-(methylsulfanyl)-1λ⁶,2,4-benzothiadiazine 1,1-dioxide |
| Canonical SMILES | CSc1nnc2c1cccc2S(=O)(=O) |
| Topological Polar SA | 103 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
The sulfonyl groups enhance solubility in polar solvents like dimethyl sulfoxide (DMSO) and water, while the methylthio group contributes to lipophilicity, enabling membrane permeability.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-(methylthio)-4H-benzo[e] thiadiazine 1,1-dioxide typically involves a multi-step process starting from substituted aniline derivatives. A representative pathway is outlined below:
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Sulfonation of 3-Amino-benzenethiol:
Reaction with chlorosulfonic acid introduces sulfonyl groups at positions 1 and 1', forming 3-amino-benzenethiol-1,1-disulfonic acid. -
Cyclization with Thiourea:
Treatment with thiourea under acidic conditions facilitates ring closure to form the benzothiadiazine core. -
Methylthio Introduction:
Alkylation with methyl iodide (CH₃I) substitutes the thiol group at position 3 with a methylthio moiety.
Table 2: Optimization Parameters for Step 3
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 60°C | +15% |
| Solvent | Acetonitrile | +20% |
| Reaction Time | 4 hours | +10% |
Biological Activities and Mechanisms
| Compound | IC₅₀ (TNBC) | IC₅₀ (Prostate Cancer) |
|---|---|---|
| 7-Fluoro derivative | 2.93 μM | 38.90 μM |
| 7-Bromo derivative | 4.10 μM | 41.20 μM |
| 5-Fluorouracil (Control) | 6.50 μM | 45.00 μM |
Research Advancements and Challenges
Structure-Activity Relationship (SAR) Insights
Modifications to the benzothiadiazine scaffold significantly alter bioactivity:
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Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) or fluoro (-F) substituents at position 7 enhance cytotoxicity by 15-fold compared to unsubstituted analogs .
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Methylthio vs. Thiourea: Replacement of the methylthio group with thiourea reduces activity by 40%, emphasizing the importance of lipophilic substituents .
Stability and Formulation Challenges
The compound’s sulfonyl groups render it susceptible to hydrolysis under alkaline conditions (pH > 8). Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) particles improves stability, extending half-life from 2.3 to 18.7 hours in simulated physiological fluid.
Future Directions
Ongoing research aims to:
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